molecular formula C4H6N2O3 B3047796 [4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol CAS No. 14460-57-2

[4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol

Cat. No. B3047796
CAS RN: 14460-57-2
M. Wt: 130.1 g/mol
InChI Key: VXYQBAFVQYQKPY-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol, also known as HMOX, is a versatile compound with many potential applications in the fields of organic synthesis and biochemistry. HMOX is a hydroxymethyl-substituted oxadiazole, a heterocyclic compound with a five-membered ring structure. It is used in the synthesis of a variety of organic compounds, and has also been studied for its potential application in biomedical research.

Scientific Research Applications

Synthesis and Structural Characterization

[4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol is used in synthesizing Schiff base compounds with antibacterial properties. For instance, compounds prepared from the reaction of 3,4-diamino-1,2,5-oxadiazole with 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehyde in methanol showed activity against bacteria like Staphylococcus aureus and Bacillus cereus (Kakanejadifard et al., 2013).

Catalysis in Organic Reactions

This compound is also utilized in catalyst-free reactions of N-hydroxyamidoxime with various ketones or aldehydes, resulting in 3,5,5-trisubstituted 4-hydroxy-4H,5H-1,2,4-oxadiazole derivatives in excellent yields (Liu et al., 2015).

Bioisoster in Drug Design

The hydroxy-1,2,5-oxadiazolyl moiety, a part of [4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol, has been explored as a bioisoster for the carboxyl group in GABA-related compounds. It has shown weak agonist and partial agonist profiles at GABA(A) receptors (Lolli et al., 2006).

Material Science

In material science, derivatives of 1,2,5-oxadiazoles have been used to determine orientational properties in liquid-crystalline materials. This has implications for the development of advanced materials like OLEDs (Wolarz et al., 2007).

Photoreactivity Studies

1,2,5-oxadiazoles have been subjects of photoreactivity studies, contributing to our understanding of their behavior under specific conditions, which is valuable in fields like photochemistry (Buscemi et al., 1988).

properties

IUPAC Name

[4-(hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3/c7-1-3-4(2-8)6-9-5-3/h7-8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYQBAFVQYQKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NON=C1CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365442
Record name 1,2,5-Oxadiazole-3,4-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol

CAS RN

14460-57-2
Record name 1,2,5-Oxadiazole-3,4-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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